4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole
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Overview
Description
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring and a chloromethyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 3-(chloromethyl)oxirane under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures a consistent yield and purity of the product. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
- 2,5-Diphenyl-1,3-oxazoline
- 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan
Uniqueness
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a chloromethyl-substituted oxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-[3-(chloromethyl)oxolan-2-yl]-1-ethylpyrazole |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
PIXDZSDBALKLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CCl |
Origin of Product |
United States |
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